molecular formula C16H19N3O B7583943 N-[2-(dimethylamino)pyridin-3-yl]-N,3-dimethylbenzamide

N-[2-(dimethylamino)pyridin-3-yl]-N,3-dimethylbenzamide

Cat. No. B7583943
M. Wt: 269.34 g/mol
InChI Key: CXPZDFJJXNKJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)pyridin-3-yl]-N,3-dimethylbenzamide, commonly known as DMXAA, is a small molecule compound that has gained significant attention in scientific research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1960s, but its potential as an anti-cancer drug was not discovered until much later.

Mechanism of Action

DMXAA's mechanism of action is not fully understood, but it is believed to activate the immune system to attack tumor cells. DMXAA induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In preclinical studies, DMXAA has been found to increase the production of pro-inflammatory cytokines, such as TNF-α and IFN-α, in tumor cells. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXAA in lab experiments is its potential as a potent anti-tumor agent. DMXAA has been shown to be effective in inducing tumor necrosis and inhibiting tumor growth in preclinical studies. However, one of the limitations of using DMXAA in lab experiments is its toxicity. DMXAA has been shown to have toxic effects on normal cells, which can limit its use in clinical settings.

Future Directions

There are several future directions for research on DMXAA. One area of research is the development of DMXAA derivatives that have improved efficacy and reduced toxicity. Another area of research is the investigation of DMXAA's potential use in combination with other anti-cancer drugs to improve their efficacy. Additionally, the mechanism of action of DMXAA needs to be further elucidated to fully understand its anti-tumor properties.

Synthesis Methods

DMXAA can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by the reaction of the resulting product with 3,4-dimethylbenzoyl chloride. The final product is purified using column chromatography to obtain DMXAA in its pure form.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung cancer, melanoma, and leukemia. DMXAA has also been investigated for its potential use in combination with other anti-cancer drugs to improve their efficacy.

properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-7-5-8-13(11-12)16(20)19(4)14-9-6-10-17-15(14)18(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPZDFJJXNKJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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